molecular formula C21H17ClN6O5 B2729699 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1251580-22-9

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2729699
M. Wt: 468.85
InChI Key: KSPUHRDBKBCIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C21H17ClN6O5 and its molecular weight is 468.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Heterocyclic compounds containing 1,2,4-oxadiazole and 1,2,3-triazole units have been explored for their potential in addressing protozoal infections and cancer. The design and synthesis of novel compounds, including those structurally related to the specified chemical, have demonstrated significant anti-protozoal and cytotoxic activities. These activities are attributed to the unique structural features of these compounds, which have been designed using bioisosterism principles and synthesized through 1,3-dipolar cycloaddition reactions (Dürüst et al., 2012).

Solubility and Physicochemical Properties

The solubility and thermodynamics of a novel antifungal compound from the 1,2,4-triazole class have been studied, revealing poor solubility in buffer solutions and better solubility in alcohols. This investigation highlights the importance of understanding the solubility dynamics and partitioning processes of such compounds in biological solvents, which is crucial for their development as therapeutic agents (Volkova et al., 2020).

Antimicrobial Activities

Several studies have synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives. These compounds, including structures closely related to the specified chemical, have shown promising results against various microorganisms. The synthesis process involves reactions of ester ethoxycarbonylhydrazones with primary amines, leading to compounds with good or moderate antimicrobial activities (Bektaş et al., 2007).

Inhibition Properties

Investigations into the inhibitory properties of isatin 1,2,3-triazoles against caspase-3 have identified potent inhibitors. These compounds, developed through the Huisgen cycloaddition reaction, exhibit competitive inhibitory mechanisms against caspase-3, a crucial enzyme in apoptosis. This research underscores the potential therapeutic applications of such compounds in disease management (Jiang & Hansen, 2011).

properties

IUPAC Name

3-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O5/c1-31-14-7-6-13(9-15(14)32-2)28-20(29)17-18(21(28)30)27(26-24-17)10-16-23-19(25-33-16)11-4-3-5-12(22)8-11/h3-9,17-18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPUHRDBKBCIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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